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Compound of Interest

Compound Name: Gallacetophenone

Cat. No.: B154301 Get Quote

An In-depth Analysis of UV-Visible, Infrared, and Nuclear Magnetic Resonance Spectroscopic

Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

Gallacetophenone (1-(2,3,4-trihydroxyphenyl)ethanone), a key intermediate in the synthesis of

various pharmaceuticals and a subject of interest in medicinal chemistry. This document details

the ultraviolet-visible (UV-Vis), Fourier-transform infrared (FT-IR), and nuclear magnetic

resonance (NMR) spectroscopic data of Gallacetophenone, offering valuable insights for its

identification, characterization, and application in research and development.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of Gallacetophenone, typically performed in a methanol solvent, reveals

characteristic absorption bands arising from electronic transitions within the molecule. The

phenolic hydroxyl groups and the acetophenone chromophore are the primary contributors to

its UV-Vis spectrum.

Table 1: UV-Visible Absorption Data for Gallacetophenone in Methanol

Wavelength (λmax) Molar Absorptivity (ε) Solvent

291 nm 12,500 L·mol⁻¹·cm⁻¹ Methanol

Data sourced from the PhotochemCAD database.[1]
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Interpretation
The strong absorption at 291 nm is attributed to the π → π* electronic transitions within the

conjugated system of the aromatic ring and the carbonyl group. This characteristic absorption

is useful for the quantitative analysis of Gallacetophenone in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Gallacetophenone, typically acquired using a potassium bromide (KBr)

pellet, provides valuable information about the functional groups present in the molecule. The

spectrum is characterized by distinct absorption bands corresponding to the vibrational modes

of the hydroxyl, carbonyl, and aromatic moieties.

Table 2: Characteristic FT-IR Absorption Bands of Gallacetophenone (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Strong, Broad
O-H stretching (phenolic

hydroxyl groups)

~1640 Strong
C=O stretching (aromatic

ketone)

~1600 - 1450 Medium to Strong C=C stretching (aromatic ring)

~1360 Medium C-H bending (methyl group)

~1280 - 1180 Strong
C-O stretching (aryl ether-like)

& O-H bending (phenolic)

Note: The exact peak positions may vary slightly depending on the sample preparation and

instrument.

Interpretation
The broad band in the 3400-3200 cm⁻¹ region is indicative of the hydrogen-bonded phenolic

hydroxyl groups. The strong absorption around 1640 cm⁻¹ is a clear marker for the carbonyl

group of the ketone. The series of bands between 1600 and 1450 cm⁻¹ are characteristic of the

carbon-carbon double bond vibrations within the aromatic ring. The presence of a band around
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1360 cm⁻¹ corresponds to the symmetric bending of the methyl group's C-H bonds. The strong

absorptions in the 1280-1180 cm⁻¹ region are due to a combination of C-O stretching and O-H

bending vibrations of the phenolic groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

Gallacetophenone. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆)

to avoid the exchange of the acidic phenolic protons.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Gallacetophenone shows distinct signals for the aromatic protons,

the methyl protons, and the phenolic hydroxyl protons.

Table 3: ¹H NMR Chemical Shifts for Gallacetophenone in DMSO-d₆

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.5 - 10.5 Singlet (broad) 3H -OH (phenolic)

~7.1 Doublet 1H Ar-H

~6.4 Doublet 1H Ar-H

~2.5 Singlet 3H -CH₃

Note: The chemical shifts of the hydroxyl protons can be broad and may vary with

concentration and temperature.

The downfield signals between 9.5 and 10.5 ppm are characteristic of the acidic phenolic

protons. The two doublets in the aromatic region (~7.1 and ~6.4 ppm) correspond to the two

coupled protons on the benzene ring. The singlet at approximately 2.5 ppm, integrating to three

protons, is assigned to the methyl group of the acetyl moiety.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information on the different carbon environments within the

Gallacetophenone molecule.

Table 4: ¹³C NMR Chemical Shifts for Gallacetophenone in DMSO-d₆

Chemical Shift (δ, ppm) Assignment

~203 C=O (ketone)

~150 - 155 Ar-C-OH

~132 Ar-C-OH

~115 Ar-C (quaternary)

~108 Ar-C-H

~102 Ar-C-H

~27 -CH₃

Note: Assignments are based on typical chemical shift ranges for similar functional groups.

The signal in the downfield region (~203 ppm) is characteristic of a ketone carbonyl carbon.

The signals between 150 and 155 ppm and around 132 ppm are assigned to the aromatic

carbons bearing the hydroxyl groups. The quaternary aromatic carbon attached to the acetyl

group appears around 115 ppm. The signals for the protonated aromatic carbons are observed

at approximately 108 and 102 ppm. The upfield signal at around 27 ppm corresponds to the

methyl carbon.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

UV-Visible Spectroscopy
A solution of Gallacetophenone is prepared in a UV-grade solvent, typically methanol, at a

known concentration. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer,

with the pure solvent used as a reference. The absorbance is measured over a wavelength

range of 200-400 nm.
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FT-IR Spectroscopy (KBr Pellet Method)
A small amount of finely ground Gallacetophenone (1-2 mg) is intimately mixed with dry

potassium bromide (100-200 mg). The mixture is then pressed under high pressure in a die to

form a transparent or translucent pellet. The FT-IR spectrum is recorded by placing the pellet in

the sample holder of the spectrometer.

NMR Spectroscopy
A sample of Gallacetophenone (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated

solvent, typically DMSO-d₆, in an NMR tube. A small amount of tetramethylsilane (TMS) is

added as an internal standard (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra are acquired on a

high-resolution NMR spectrometer.

Visualizations
The following diagrams illustrate the chemical structure of Gallacetophenone and the general

workflow for its spectroscopic analysis.

Caption: Chemical structure of Gallacetophenone.
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General Workflow for Spectroscopic Analysis
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Data Acquisition
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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